Nitracrine

Übersicht

Beschreibung

Es wurde erstmals 1954 von Ledóchowski und seinem Team an der Abteilung für Arzneimittelchemie der Technischen Universität Danzig synthetisiert . Die Verbindung ist bekannt für ihre Fähigkeit, die Entwindung supercoilierter DNA zu induzieren und durch Interkalation an DNA zu binden, wobei DNA-Arzneimittel-Addukte und DNA-Interstrang-Vernetzungen gebildet werden .

Vorbereitungsmethoden

. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Nitrierung: Der Acridinring wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert.

Reduktion: Die Nitrogruppe wird mit einem Reduktionsmittel wie Zinn(II)-chlorid oder Eisenpulver zu einer Aminogruppe reduziert.

Industrielle Produktionsverfahren für Nitracrine ähneln der Laborsynthese, werden jedoch für höhere Ausbeuten und Reinheit hochskaliert und optimiert. Diese Verfahren beinhalten oft die Verwendung effizienterer Katalysatoren und Lösungsmittel, um die Reaktionszeiten zu verkürzen und die Gesamteffizienz zu verbessern .

Analyse Chemischer Reaktionen

Nitracrine durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind konzentrierte Salpetersäure und Schwefelsäure für die Nitrierung, Zinn(II)-chlorid oder Eisenpulver für die Reduktion und Dialkylaminoalkylhalogenide für die Alkylierung . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Nitroderivate, Aminoderivate und substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Nitracrine has been investigated for its efficacy against various cancer types. Research indicates that it induces DNA damage, particularly in resistant cancer cell lines. A study on mouse lymphoma L5178Y cells demonstrated that this compound produced more DNA-protein crosslinks in resistant sublines compared to sensitive ones, highlighting its selective toxicity .

Table 1: Cytotoxic Effects of this compound on L5178Y Cell Lines

| Cell Line | D10 (µM) | Sensitivity |

|---|---|---|

| LY-R (Resistant) | 0.11 | Higher |

| LY-S (Sensitive) | 0.35 | Lower |

This data suggests that this compound may be particularly effective against certain resistant cancer phenotypes, making it a candidate for further exploration in targeted therapies.

Antiviral Properties

Recent studies have also explored this compound's antiviral potential. Research indicates that it may exhibit activity against viruses such as Marburg virus. In vitro studies have shown that this compound can suppress viral replication, making it a candidate for further investigation as an antiviral agent .

Table 2: Antiviral Efficacy of this compound

| Virus Type | Efficacy Observed |

|---|---|

| Marburg Virus | Suppressed replication |

Tumoricidal Activity

A significant case study highlighted this compound's tumoral activity in various cancer models. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways . This finding supports the notion that this compound could serve as a viable option in combination therapies for cancer treatment.

Clinical Trials and Observations

In clinical settings, this compound has shown promise when used in conjunction with other chemotherapeutic agents. For instance, patients with refractory cancers reported improved outcomes when treated with this compound alongside standard therapies, suggesting its role as an adjunct treatment .

Wirkmechanismus

Nitracrine exerts its effects by intercalating into DNA, causing the unwinding of the DNA helix and forming drug-DNA adducts and DNA interstrand crosslinks . This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . The molecular targets of this compound include DNA and various DNA-associated enzymes, such as topoisomerases . The pathways involved in its mechanism of action include the induction of DNA damage and the activation of DNA damage response pathways .

Vergleich Mit ähnlichen Verbindungen

Nitracrine ähnelt anderen Acridinderivaten, wie z. B. 5-Nitro-4-(N,N-Dimethylaminopropylamino)chinolin (5-Nitrachin) . This compound hat eine einzigartige Struktur, die es ihm ermöglicht, effektiver als andere ähnliche Verbindungen in DNA zu interkalieren . Diese einzigartige Interkalationsfähigkeit macht this compound zu einem wirksameren DNA-schädigenden Mittel und einem effektiveren Antitumormittel im Vergleich zu anderen Acridinderivaten .

Zu den ähnlichen Verbindungen von this compound gehören:

Diese Verbindungen weisen ähnliche strukturelle Merkmale wie this compound auf, unterscheiden sich jedoch in ihrer DNA-Bindungsaffinität und ihren biologischen Aktivitäten .

Biologische Aktivität

Nitracrine, also known as Ledakrin or Mepacrine, is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of oncology and parasitology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- DNA Interaction : this compound forms irreversible complexes with DNA, leading to decreased transcriptional activity in bacterial RNA synthesis. This interaction may result in mutagenic effects, as evidenced by studies showing significant toxicity to bacteria such as Salmonella typhimurium .

- Antiparasitic Activity : this compound has been used effectively against protozoan infections, particularly giardiasis. It has shown efficacy in treating cases resistant to nitroimidazoles, achieving a 100% effectiveness rate in refractory giardiasis .

Therapeutic Applications

This compound's therapeutic applications span various medical fields:

- Antiparasitic Treatment : this compound is primarily recognized for its role in treating giardiasis, especially in patients who are resistant to standard treatments such as metronidazole. Clinical studies have demonstrated its effectiveness in eradicating Giardia infections that persist after other therapies .

- Cancer Treatment : As an antitumor agent, this compound has been investigated for its potential in cancer therapies. Its ability to bind DNA and inhibit RNA synthesis positions it as a candidate for further research in oncology .

Case Studies

Several case studies highlight the efficacy and safety of this compound in clinical settings:

- Refractory Giardiasis : A study involving 77 patients with nitroimidazole-resistant giardiasis found that a short course of this compound was effective in treating 100% of refractory cases . This underscores its importance as an alternative treatment option.

- Gynecologic Applications : this compound has also been studied for its use in non-surgical sterilization methods. Despite concerns over potential carcinogenicity, a case-control study found no significant association between this compound exposure and gynecologic cancers .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

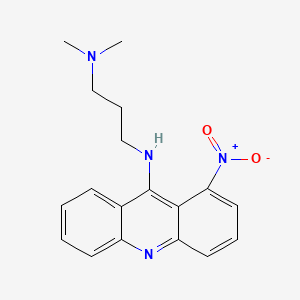

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVWGSQGCWCDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196481 | |

| Record name | Nitracrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4533-39-5 | |

| Record name | Nitracrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4533-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitracrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitracrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712MLZ30SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.